

Primary literature on the first identification of Desmethylenes Tadalafil

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Compound of Interest

Compound Name: Desmethylenes Tadalafil

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First Identification of Desmethylenes Tadalafil: A Technical Guide

An In-depth Examination of the Primary Literature Concerning the Synthesis and Characterization of a Key Tadalafil Related Compound.

Introduction

Desmethylenes Tadalafil, chemically known as (6R,12aR)-6-(3,4-dihydroxyphenyl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a significant related substance of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. This document provides a comprehensive overview of the first publicly available detailed synthesis and characterization of **Desmethylenes Tadalafil**, which is identified as a catechol metabolite of Tadalafil. The primary source for this information is the 2013 publication by Gilla et al. in Organic Communications, which details the synthesis and characterization of Tadalafil's related substances and metabolites.^{[1][2]} This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathway and analytical workflow.

Core Concepts: Identification as a Tadalafil Metabolite

Desmethylenes Tadalafil is primarily recognized as a metabolite of Tadalafil, formed by the cleavage of the methylenedioxy bridge on the benzodioxole ring of the parent molecule.^{[1][3]} This biotransformation results in a catechol moiety. The identification and synthesis of such metabolites are crucial for understanding the pharmacokinetic profile and impurity landscape of a drug.

Experimental Protocols

The following experimental protocols are based on the methods described for the synthesis and characterization of Tadalafil's catechol metabolite in the primary literature.^[1]

Synthesis of Desmethylenes Tadalafil (Tadalafil Catechol Metabolite)

The synthesis of **Desmethylenes Tadalafil** is achieved through the demethylenation of Tadalafil.

Materials:

- Tadalafil (1)
- Boron tribromide (BBr_3)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- A solution of Tadalafil (1) in dichloromethane is cooled to $-78\text{ }^{\circ}\text{C}$.
- Boron tribromide (3.0 equivalents) is added dropwise to the cooled solution.

- The reaction mixture is stirred at -78 °C for 2 hours.
- The reaction is quenched by the addition of methanol.
- The mixture is then warmed to room temperature and stirred for an additional 30 minutes.
- The solvent is removed under reduced pressure.
- The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
- The crude **Desmethylenes Tadalafil** is purified by column chromatography.

Analytical Characterization Methods

The synthesized **Desmethylenes Tadalafil** was characterized using a suite of analytical techniques to confirm its structure and purity.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound.
- Mass Spectrometry (MS): Employed to determine the molecular weight of the compound.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR and ^{13}C NMR): Utilized for the detailed structural elucidation of the compound.

Data Presentation

The quantitative data for the characterization of **Desmethylenes Tadalafil** are summarized in the tables below.

Table 1: Physicochemical and Chromatographic Data

| Parameter | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₂₁ H ₁₉ N ₃ O ₄ | [1] |
| Molecular Weight | 377.4 g/mol | [1] |
| Appearance | Not specified in abstract | |
| HPLC Purity | >98% (Typical for reference standards) | |

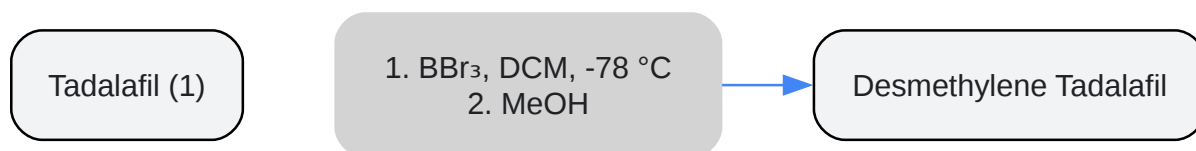
Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Data | Reference |
|---|---|-----------|
| Mass Spectrometry (MS) | m/z: 378.1 [M+H] ⁺ | [1] |
| Infrared (IR) (cm ⁻¹) | 3375 (O-H), 1678 (C=O), 1650 (C=O) | [1] |
| ¹ H NMR (DMSO-d ₆ , δ ppm) | 8.82 (s, 1H), 8.78 (s, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.23 (t, J=7.6 Hz, 1H), 7.05 (t, J=7.6 Hz, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.71 (d, J=8.0 Hz, 1H), 6.64 (s, 1H), 6.51 (d, J=8.0 Hz, 1H), 4.15 (m, 1H), 3.50-3.20 (m, 4H), 2.81 (s, 3H), 2.70 (m, 1H) | [1] |
| ¹³ C NMR (DMSO-d ₆ , δ ppm) | 166.4, 162.9, 145.2, 144.1, 136.2, 131.8, 128.6, 126.3, 121.3, 119.2, 118.8, 117.1, 115.8, 115.3, 111.6, 60.2, 55.4, 53.1, 34.2, 27.8 | [1] |

Visualizations

Synthesis of Desmethylene Tadalafil

The following diagram illustrates the chemical transformation of Tadalafil to **Desmethylen Tadalafil**.

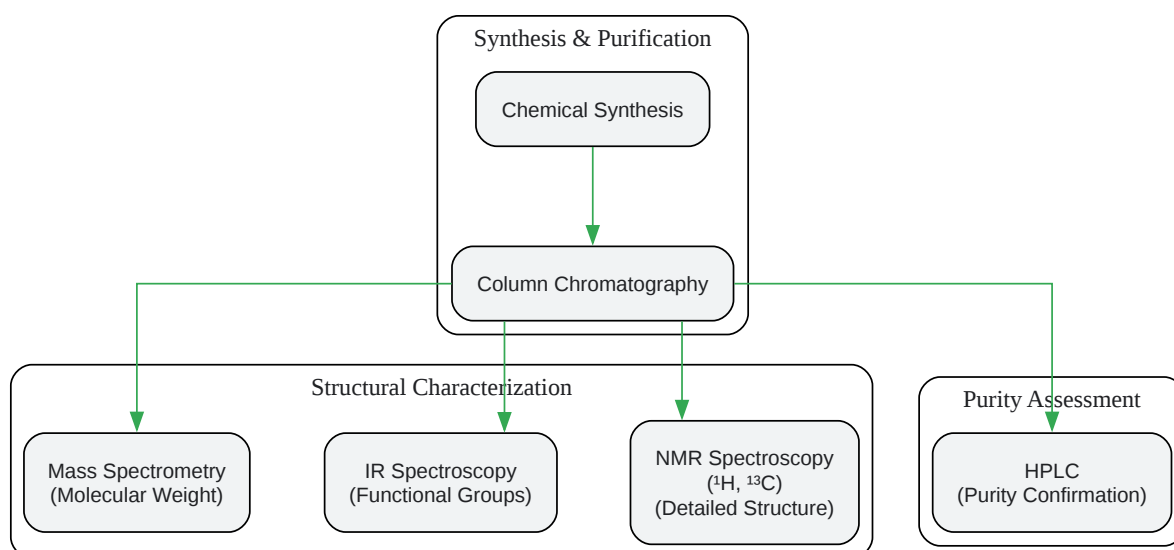


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Caption: Synthetic pathway for **Desmethylen Tadalafil**.

Analytical Workflow for Identification

This diagram outlines the logical flow of analytical techniques used to characterize the synthesized **Desmethylen Tadalafil**.



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Caption: Analytical workflow for **Desmethylenes Tadalafil**.

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